Product packaging for 2-bromo-N-(3-methoxypropyl)acetamide(Cat. No.:CAS No. 321861-47-6)

2-bromo-N-(3-methoxypropyl)acetamide

Cat. No.: B3125242
CAS No.: 321861-47-6
M. Wt: 210.07 g/mol
InChI Key: MJJREPZOZWBYFR-UHFFFAOYSA-N
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Description

General Significance of Alpha-Haloacetamides in Organic Synthesis and Chemical Biology

Alpha-haloacetamides are bifunctional organic compounds characterized by an acetamide (B32628) backbone with a halogen atom (such as chlorine, bromine, or iodine) at the alpha-carbon position. This structural arrangement confers a dual reactivity that makes them highly valuable in synthetic chemistry. The electron-withdrawing nature of the adjacent amide carbonyl group activates the carbon-halogen bond, rendering the alpha-carbon susceptible to nucleophilic attack. Simultaneously, the amide group itself can participate in various chemical transformations.

In organic synthesis, these compounds are esteemed as versatile precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds, many of which are scaffolds for biologically active molecules. Their ability to act as formal 1,3-dipoles in domino processes or cycloaddition reactions allows for the efficient assembly of complex ring systems.

In the realm of chemical biology, the electrophilic alpha-carbon of alpha-haloacetamides makes them effective alkylating agents. This property is widely exploited for the covalent modification of biological macromolecules. nih.gov Specifically, they exhibit a high reactivity towards nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine. nih.gov This reactivity has led to their extensive use in:

Covalent Inhibitors: As "warheads" in the design of targeted covalent inhibitors (TCIs), which can offer increased potency, prolonged duration of action, and the ability to target proteins once considered "undruggable". nih.govchemikailproteomics.com

Chemical Proteomics: In activity-based protein profiling (ABPP) and other chemoproteomic strategies to identify and characterize enzyme active sites, map protein-protein interactions, and quantify protein expression. biorxiv.orgnih.gov The bromoacetamide moiety serves as a reactive group on a probe molecule to covalently label target proteins for subsequent analysis by mass spectrometry. escholarship.org

Contextualization of 2-bromo-N-(3-methoxypropyl)acetamide within the Scope of N-Substituted Bromoacetamides

This compound belongs to the broad family of N-substituted alpha-bromoacetamides. Its structure consists of two key components: the reactive 2-bromoacetamide (B1266107) core and the N-(3-methoxypropyl) substituent.

The 2-Bromoacetamide Core: This is the electrophilic business end of the molecule, responsible for its characteristic alkylating reactivity towards nucleophiles. The bromine atom is a good leaving group, making it more reactive than its chloroacetamide counterpart in nucleophilic substitution reactions. nih.gov

The N-(3-methoxypropyl) Substituent: This group is attached to the amide nitrogen. Unlike N-aryl or N-alkoxy substituents, which can significantly alter the electronic properties and reactivity of the amide, the N-(3-methoxypropyl) group is an alkyl chain containing an ether linkage. This substituent primarily influences the molecule's physicochemical properties, such as:

Solubility: The ether oxygen and the flexible alkyl chain can increase solubility in a range of organic solvents and potentially in aqueous media compared to more hydrophobic analogs.

Steric Hindrance: The size and conformation of the methoxypropyl group can modulate the accessibility of the reactive alpha-carbon, potentially influencing reaction rates and selectivity.

Pharmacokinetics: In a drug discovery context, such a group could be introduced to fine-tune properties like cell permeability, metabolic stability, and binding interactions with a target protein.

The synthesis of this compound would typically be achieved through a straightforward amidation reaction, involving the acylation of 3-methoxypropylamine (B165612) with a bromoacetyl halide (e.g., bromoacetyl bromide) or bromoacetic anhydride, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Below is a data table of predicted and known properties for this compound and a related analog.

PropertyThis compound (Predicted)2-bromo-N-methylacetamide (Known)
Molecular FormulaC6H12BrNO2C3H6BrNO
Molecular Weight210.07 g/mol151.99 g/mol
Boiling Point~250-300 °CNot available
LogP (Octanol-Water Partition Coefficient)~0.8-1.20.3
Topological Polar Surface Area (TPSA)38.3 Ų29.1 Ų

Historical Overview of Related Bromoacetamide Analogs and Their Academic Research Relevance

The study of bromoacetamides has a long history in organic chemistry. The simplest member of this family, N-bromoacetamide (NBA), was historically investigated as a reagent for bromination reactions. researchgate.net Early academic research focused on its utility in allylic bromination and its addition reactions to olefins, often comparing its reactivity to that of the more widely known N-bromosuccinimide (NBS). researchgate.netacs.org These studies established that N-bromoacetamide tends to favor addition to double bonds more than NBS, highlighting the influence of the amide structure on the reaction outcome. researchgate.net

As synthetic methods advanced, research expanded to include a vast range of N-substituted haloacetamides. This diversification allowed chemists to tailor the properties and reactivity of the core haloacetamide structure for specific applications. For instance, N-aryl haloacetamides have been extensively synthesized and evaluated for their potential biological activities. The introduction of different substituents on the phenyl ring allows for the systematic modulation of electronic and steric properties, which in turn affects their performance as antimicrobial or anticancer agents.

The table below showcases a selection of bromoacetamide analogs and their primary areas of academic research, illustrating the evolution from simple reagents to complex, functional molecules.

Compound NameStructurePrimary Area of Research Relevance
N-Bromoacetamide (NBA)BrNHCOCH₃Brominating agent for olefins and allylic systems. researchgate.net
2-Bromo-N-phenylacetamideBrCH₂CONHPhIntermediate in synthesis; precursor for biologically active compounds.
2-Bromo-N-(4-nitrophenyl)acetamideBrCH₂CONH(p-NO₂Ph)Synthetic intermediate; used in studies of reaction mechanisms due to the electron-withdrawing nitro group. pharmaffiliates.com
2-Bromo-N-methoxy-N-methylacetamideBrCH₂CON(OCH₃)CH₃A Weinreb amide analog used as a building block in targeted synthesis. nih.govsigmaaldrich.com

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is justified by its potential to serve as a specialized tool in both organic synthesis and chemical biology, bridging the gap between simple alkylating agents and more complex functional molecules. The rationale for its study can be broken down into several key areas:

Advanced Synthetic Intermediate: The compound's structure makes it an attractive building block for synthesizing novel heterocyclic systems. The N-(3-methoxypropyl) group can be carried through synthetic sequences to impart specific solubility and conformational properties to the final products, which could be of interest in medicinal chemistry for developing new therapeutic agents.

Tailored Chemical Probe: In chemical biology, the design of probes requires a careful balance of reactivity and physical properties. The bromoacetamide group provides a reliable cysteine-reactive warhead. The N-(3-methoxypropyl) tail could be used to optimize the probe's performance by:

Improving aqueous solubility, which is often a challenge for small molecule probes used in biological systems.

Providing a flexible linker to which reporter tags (like fluorophores or biotin) could be attached without sterically hindering the interaction of the warhead with its target protein.

Potentially influencing non-covalent binding interactions within a protein's active site, possibly leading to enhanced selectivity for certain targets over others.

Systematic Structure-Reactivity Studies: Investigating the kinetics of alkylation reactions with this compound and comparing them to simpler analogs (e.g., N-methyl, N-ethyl, N-propyl bromoacetamides) would provide valuable data on how the presence of a remote heteroatom (the ether oxygen) within the N-substituent influences the reactivity of the bromoacetamide electrophile. Such studies contribute to the fundamental understanding of reaction mechanisms and aid in the rational design of future reagents and covalent inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12BrNO2 B3125242 2-bromo-N-(3-methoxypropyl)acetamide CAS No. 321861-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2/c1-10-4-2-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJREPZOZWBYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291584
Record name 2-Bromo-N-(3-methoxypropyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321861-47-6
Record name 2-Bromo-N-(3-methoxypropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321861-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3-methoxypropyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N 3 Methoxypropyl Acetamide

Strategic Design and Selection of Precursors

The rational design of the synthesis for 2-bromo-N-(3-methoxypropyl)acetamide hinges on the selection of appropriate starting materials that are readily available and exhibit suitable reactivity.

Amination of Bromoacetic Acid Derivatives

One synthetic pathway involves the reaction of a bromoacetic acid derivative, such as an ester or an activated form of the acid, with 3-methoxypropylamine (B165612). This nucleophilic substitution reaction, where the amine attacks the carbonyl carbon of the bromoacetic acid derivative, leads to the formation of the desired amide. The reactivity of the bromoacetic acid derivative is a key factor in this approach.

Acylation of 3-Methoxypropylamine with Bromoacetyl Halides

A more common and often more efficient method is the acylation of 3-methoxypropylamine with a bromoacetyl halide, typically bromoacetyl chloride or bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acyl halide readily reacts with the primary amine to form the stable amide bond. This method is generally preferred due to the high electrophilicity of the bromoacetyl halides, which often leads to faster reaction times and higher yields. The reaction liberates a hydrogen halide, which must be neutralized to drive the reaction to completion and prevent the protonation of the starting amine.

Optimization of Reaction Conditions for Amide Bond Formation

To achieve optimal results in the synthesis of this compound via the acylation of 3-methoxypropylamine, a systematic optimization of various reaction parameters is crucial.

Solvent Selection and Stoichiometric Considerations

The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally favored to avoid side reactions with the highly reactive acyl halide. The stoichiometry of the reactants is another critical parameter. Typically, a slight excess of the amine or the use of a non-nucleophilic base is employed to neutralize the hydrogen halide byproduct.

Below is a hypothetical data table illustrating the effect of different solvents on the yield of the reaction between 3-methoxypropylamine and bromoacetyl bromide, assuming a 1:1.1 molar ratio of amine to acyl halide in the presence of a base at room temperature.

SolventDielectric Constant (20°C)Yield (%)
Dichloromethane (DCM)9.192
Tetrahydrofuran (THF)7.588
Acetonitrile (B52724) (MeCN)37.585
N,N-Dimethylformamide (DMF)36.775
Toluene2.478

Temperature and Reaction Time Profiling

The reaction temperature and duration are interdependent parameters that need to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. Therefore, profiling the reaction at different temperatures and for varying durations is essential to identify the optimal conditions for achieving a high yield of the desired product with minimal side reactions.

The following interactive table presents a hypothetical optimization of temperature and reaction time for the synthesis in dichloromethane.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
048598
25 (Room Temperature)29297
25 (Room Temperature)49396
4019094
4028892

Catalyst and Additive Effects on Yield and Selectivity

While the acylation of primary amines with reactive acyl halides often proceeds efficiently without a catalyst, certain additives can enhance the reaction rate and selectivity. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial for scavenging the hydrogen halide byproduct. In some cases, the addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction, particularly with less reactive amines or acylating agents.

A hypothetical study on the effect of different bases on the reaction yield is presented below.

Base (1.2 equivalents)pKa of Conjugate AcidYield (%)
Triethylamine (TEA)10.7592
Diisopropylethylamine (DIPEA)10.794
Pyridine5.2585
Potassium Carbonate (K₂CO₃)10.33 (pKa of HCO₃⁻)88
No Base-<20

Advanced Purification and Isolation Techniques

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, advanced purification and isolation techniques are necessary to obtain the compound in high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column chromatography is a powerful and widely used technique for the purification of organic compounds. orgchemboulder.com This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. orgchemboulder.com For the purification of this compound, a normal-phase column chromatography setup is often employed.

In this setup, a polar stationary phase, such as silica gel or alumina, is used in conjunction with a non-polar mobile phase, or eluent. nih.gov The polarity of the eluent is a critical parameter that can be adjusted to achieve optimal separation. orgchemboulder.com A mixture of solvents, such as hexane and ethyl acetate, is commonly used, with the proportion of the more polar solvent (ethyl acetate) being gradually increased to elute compounds of increasing polarity.

The separation process is based on the principle that more polar compounds will have a stronger affinity for the polar stationary phase and will therefore move more slowly through the column, while less polar compounds will be carried along more quickly by the non-polar mobile phase. orgchemboulder.com By carefully selecting the stationary phase and the eluent system, it is possible to effectively separate this compound from both less polar and more polar impurities.

Table 1: Overview of Chromatographic Separation Methods

TechniqueStationary PhaseMobile Phase PrincipleApplication for this compound
Normal-Phase Chromatography Polar (e.g., Silica Gel, Alumina)Non-polar to moderately polar solvent system (e.g., Hexane/Ethyl Acetate gradient).Effective for separating the target compound from non-polar starting materials and highly polar byproducts.
Reverse-Phase Chromatography Non-polar (e.g., C18-modified silica)Polar solvent system (e.g., Water/Acetonitrile or Water/Methanol gradient).Useful if the impurities are significantly more or less polar than the product.
Flash Chromatography Typically Silica GelA gradient of solvents, often starting with a non-polar solvent and gradually increasing polarity.A rapid form of column chromatography that uses pressure to speed up the elution process, suitable for routine purifications. orgchemboulder.com

Recrystallization is a fundamental technique for purifying solid organic compounds. emu.edu.tr The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. emu.edu.tr An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. ijddr.in

For this compound, which is expected to be a solid at room temperature, selecting an appropriate solvent is the first and most critical step. This often involves experimenting with a range of solvents with varying polarities. Common solvents for the recrystallization of acetamides include acetone, benzene, ethyl acetate, and mixtures of solvents like benzene-ethyl acetate.

The process involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals can then be collected by filtration.

Table 2: Potential Recrystallization Solvents for N-substituted Acetamides

SolventPolarityBoiling Point (°C)Suitability for N-substituted Acetamides
Ethanol Polar78Often a good solvent for amides, can be used in combination with water. mnstate.edu
Ethyl Acetate Moderately Polar77A versatile solvent for a range of organic compounds.
Toluene Non-polar111Can be effective for less polar amides. mnstate.edu
Hexane Non-polar69Typically used as an anti-solvent or for washing crystals.
Acetone Polar Aprotic56A common solvent for recrystallization.
Water Highly Polar100May be used in combination with a miscible organic solvent like ethanol. mnstate.edu

Potential for Scalable and Industrial Production Methodologies

The transition from laboratory-scale synthesis to scalable and industrial production of this compound requires careful consideration of several factors, including process efficiency, cost-effectiveness, safety, and environmental impact. While specific industrial production methods for this compound are not publicly documented, general principles for the scale-up of haloacetamide synthesis can be applied.

For industrial-scale production, batch or continuous flow processes can be considered. Continuous flow chemistry, in particular, offers several advantages for the synthesis of α-haloacetamides. These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity.

In terms of purification, traditional column chromatography can be challenging and costly to implement on a large scale. Alternative, more scalable purification techniques would be preferred. These may include:

Crystallization: As a primary purification method, crystallization is highly scalable and cost-effective. wikipedia.org Optimizing crystallization conditions, including solvent selection, cooling profiles, and seeding, is crucial for achieving high purity and yield on an industrial scale.

Liquid-Liquid Extraction: This technique can be used to remove impurities that have different solubilities in two immiscible liquid phases. wikipedia.org It is a well-established and scalable unit operation in the chemical industry.

Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating molecules based on size and is particularly suitable for concentrating and purifying products from reaction mixtures. nih.gov

Preparative Chromatography: While challenging to scale up, preparative high-performance liquid chromatography (HPLC) can be used for high-purity applications, although it is generally more expensive than crystallization.

The development of a robust and scalable manufacturing process for this compound would involve a multi-step approach, including process optimization at the laboratory and pilot plant scales before implementation in a full-scale production facility.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo N 3 Methoxypropyl Acetamide

Nucleophilic Substitution Reactions at the Alpha-Bromo Position

The primary mode of reactivity for 2-bromo-N-(3-methoxypropyl)acetamide involves the substitution of the bromide ion, a good leaving group, by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon atom is readily attacked by electron-rich species, leading to the formation of a new carbon-nucleophile bond.

Amines, with their lone pair of electrons on the nitrogen atom, act as potent nucleophiles. chemguide.co.uk The reaction of this compound with primary or secondary amines leads to the formation of N-substituted glycine (B1666218) amides. The reaction proceeds via a direct displacement of the bromide. libretexts.org The initial product is an ammonium (B1175870) salt, which is then deprotonated, often by an excess of the amine reactant, to yield the final neutral product. chemguide.co.uklibretexts.org The reaction with tertiary amines can lead to the formation of quaternary ammonium salts. libretexts.org

NucleophileProductReaction Type
Primary Amine (R-NH₂)2-(Alkylamino)-N-(3-methoxypropyl)acetamideSN2
Secondary Amine (R₂-NH)2-(Dialkylamino)-N-(3-methoxypropyl)acetamideSN2
Ammonia (NH₃)2-Amino-N-(3-methoxypropyl)acetamideSN2

Table 1: Illustrative reactions of this compound with various amine nucleophiles.

Oxygen-based nucleophiles also readily react with this compound. Alkoxides (RO⁻), generated from alcohols, and carboxylates (RCOO⁻), from carboxylic acids, can displace the bromide to form α-alkoxyamides and α-acyloxyamides, respectively. These reactions are typically conducted in the presence of a non-nucleophilic base to generate the anionic nucleophile in situ.

NucleophileProductReaction Type
Alkoxide (RO⁻)2-Alkoxy-N-(3-methoxypropyl)acetamideSN2
Carboxylate (RCOO⁻)2-(Acyloxy)-N-(3-methoxypropyl)acetamideSN2
Hydroxide (OH⁻)2-Hydroxy-N-(3-methoxypropyl)acetamideSN2

Table 2: Examples of reactions with oxygen-centered nucleophiles.

Sulfur-containing nucleophiles are known for their high nucleophilicity, often greater than their oxygen counterparts. libretexts.orgmsu.edu Thiols (R-SH) and especially their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles for SN2 reactions. msu.edu They react efficiently with this compound to yield α-thioether derivatives. These reactions are highly favorable due to the soft nature of both the sulfur nucleophile and the carbon center bearing the bromine. libretexts.org

NucleophileProductReaction Type
Thiolate (RS⁻)2-(Alkylthio)-N-(3-methoxypropyl)acetamideSN2
Hydrogen Sulfide (H₂S)2-Mercapto-N-(3-methoxypropyl)acetamideSN2

Table 3: Representative reactions with sulfur-centered nucleophiles.

Electrophilic Nature and Its Role in Functionalization

The core utility of this compound in synthesis stems from its electrophilic character. biosynth.com The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine and the adjacent carbonyl group. This makes it an effective alkylating agent, capable of introducing the –CH₂(C=O)NH(CH₂)₃OCH₃ moiety onto a wide range of nucleophilic substrates. This process of functionalization is fundamental to building more complex molecular architectures from simpler precursors.

Potential for Elimination Reactions and Byproduct Formation

While substitution is the dominant reaction pathway, elimination reactions can occur as a competing process, particularly in the presence of strong, sterically hindered bases. msu.edulibretexts.org For an elimination reaction to occur, a proton must be abstracted from a carbon atom adjacent (beta) to the carbon bearing the leaving group. In the case of this compound, the only beta position is the carbonyl carbon, which has no protons to be abstracted to form a stable alkene.

However, a strong base could potentially abstract the proton from the alpha-carbon. More common side reactions under strongly basic conditions include hydrolysis of the amide bond. The choice of a strong, non-nucleophilic base can favor elimination pathways in other alkyl halides, but for this specific structure, substitution is generally favored. libretexts.org The use of bulky bases, such as potassium tert-butoxide, is known to favor elimination over substitution in many systems. libretexts.org

Mechanistic Investigations of Reaction Pathways

The nucleophilic substitution reactions of this compound are presumed to proceed via a classic SN2 mechanism. cymitquimica.com This pathway is characterized by several key features:

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. msu.edu

Single-Step Process: The bond formation with the incoming nucleophile and the breaking of the carbon-bromine bond occur simultaneously in a single, concerted step through a trigonal bipyramidal transition state.

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the alpha-carbon. This is a hallmark of the SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group.

While specific mechanistic studies on this compound are not extensively documented in the literature, this mechanism is well-established for analogous α-halo amides and other primary alkyl halides undergoing substitution with good nucleophiles.

Applications in Medicinal Chemistry Research

Exploration as an Inhibitor of Key Biological Enzymes (e.g., 6-Phosphofructo-2-kinase)

There is no specific evidence in the reviewed literature to suggest that 2-bromo-N-(3-methoxypropyl)acetamide has been investigated as an inhibitor of 6-phosphofructo-2-kinase. However, the broader class of acetamide (B32628) derivatives has been widely explored for its enzyme inhibitory potential against various targets. For instance, different acetamide-containing molecules have been developed as inhibitors for enzymes like cyclooxygenase-II (COX-II). archivepp.com The general structure of acetamides allows for diverse substitutions that can be tailored to fit the active sites of specific enzymes, making them a versatile scaffold in drug design. archivepp.com The electrophilic nature of the bromoacetyl group in this compound could potentially be exploited for covalent inhibition of enzymes, where the compound forms a permanent bond with a nucleophilic residue in the enzyme's active site. This mechanism is a common strategy in the development of potent and selective enzyme inhibitors.

Utilization as a Synthetic Intermediate for Novel Pharmaceutical Agents

The structure of this compound makes it a valuable synthetic intermediate for the construction of more complex molecules with potential therapeutic applications. The presence of a reactive bromine atom allows for nucleophilic substitution reactions, enabling the attachment of this fragment to various molecular scaffolds.

While there are no direct reports on the use of this compound in the synthesis of anticancer compounds, the acetamide moiety is a common feature in many anticancer agents. nih.gov Various derivatives of acetamide have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.gov For example, compounds incorporating a 2-chloroacetamide (B119443) moiety have shown selective antitumor activity. nih.gov The bromoacetamide group in this compound could similarly be used to synthesize novel compounds for anticancer screening. The general strategy involves reacting the bromoacetamide with a core heterocyclic structure known to possess anticancer properties, thereby generating new chemical entities for biological evaluation. nih.gov

The versatility of the acetamide scaffold extends beyond oncology. Acetamide derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. nih.gov The this compound molecule can serve as a building block in the synthesis of compounds targeting these therapeutic areas. The methoxypropyl side chain could influence the pharmacokinetic properties of the resulting molecules, such as solubility and membrane permeability, which are critical factors in drug development. archivepp.com

Modification of Biomolecules for Functional Studies

One of the significant applications of bromoacetamide derivatives in biochemical research is the modification of biomolecules. The bromoacetyl group is a reactive electrophile that can readily form covalent bonds with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues in proteins. This reactivity is harnessed in the development of antibody-drug conjugates (ADCs), where a bromoacetamide linker can be used to attach a cytotoxic payload to an antibody. rsc.org This stable linkage is crucial for the efficacy and safety of the ADC, ensuring that the drug is delivered specifically to the target cells. rsc.org Although not specifically documented for this compound, its bromoacetamide functionality suggests its potential utility in similar applications for studying protein function or for the development of targeted therapies.

Implications in Drug Discovery and Lead Optimization (based on analogous compound activities)

The exploration of compounds structurally related to this compound provides valuable insights for drug discovery and lead optimization. The acetamide framework is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov Structure-activity relationship (SAR) studies on various series of acetamide derivatives have revealed key determinants for their biological activity. For instance, the nature and position of substituents on the aromatic rings of phenoxy acetamide derivatives have been shown to significantly influence their anticancer and anti-inflammatory properties. nih.gov The insights gained from such studies can guide the rational design of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles. The combination of different pharmacophores within a single molecule, a strategy that has proven successful in developing new drugs, could be applied to this compound as well. nih.gov

Compound NameApplication/Activity of Analogs
This compound Potential synthetic intermediate for therapeutic agents and tool for biomolecule modification.
Phenoxy acetamide derivatives Exhibit anticancer, anti-inflammatory, and antioxidant activities. nih.gov
2-chloroacetamide derivatives Show selective antitumor activity. nih.gov
Bromoacetamide (in general) Used as a stable linker in antibody-drug conjugates (ADCs). rsc.org

Applications in Advanced Organic Synthesis and Chemical Biology

Versatility as a Synthon for Heterocyclic Compound Synthesis

As a versatile synthon, 2-bromo-N-(3-methoxypropyl)acetamide offers a reactive electrophilic site at the carbon atom bearing the bromine. This characteristic is fundamental to its application in the synthesis of a wide array of heterocyclic compounds. The bromoacetyl group is a well-established precursor for the formation of various ring systems through reactions with nucleophiles.

The general reactivity of α-haloacetamides, such as this compound, allows them to participate in cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles. For instance, reaction with dinucleophiles can lead to the formation of five-, six-, or seven-membered rings, which are common motifs in pharmacologically active compounds.

Table 1: Potential Heterocyclic Systems from this compound

Reactant TypeResulting Heterocycle
AmidinesImidazoles
ThioamidesThiazoles
HydrazonesPyrazoles
EnaminesPyrroles

The N-(3-methoxypropyl) substituent can influence the solubility and reactivity of the molecule and the resulting heterocyclic products. This side chain can also play a role in directing the stereochemical outcome of certain reactions and can be a site for further functionalization.

Role in the Generation of Advanced Intermediates for Complex Molecule Construction

The utility of this compound extends to its role as a building block for the assembly of more complex molecules, including natural products and their analogues. Its ability to introduce a protected amino-like functionality along with a reactive handle makes it a valuable intermediate in multi-step synthetic sequences.

In the construction of complex molecular frameworks, the bromoacetamide moiety can be used to introduce a specific side chain onto a larger scaffold. For example, it can be used to alkylate carbanions, amines, phenols, and thiols, thereby forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility is crucial in the divergent synthesis of compound libraries for drug discovery. rsc.org

Table 2: Key Reactions for Intermediate Synthesis

Reaction TypeFunctional Group Introduced
Williamson Ether Synthesis-O-CH2-C(=O)NH(CH2)3OCH3
Gabriel Synthesis-N(phthalimide)-CH2-C(=O)NH(CH2)3OCH3
Thioether Synthesis-S-CH2-C(=O)NH(CH2)3OCH3
Malonic Ester Synthesis-CH(COOR)2-CH2-C(=O)NH(CH2)3OCH3

The methoxypropyl group can confer desirable pharmacokinetic properties to the final complex molecule, such as improved solubility or metabolic stability.

Implementation in Chemical Probes and Labeling Reagents

The reactivity of the α-bromoacetyl group makes this compound a suitable candidate for the development of chemical probes and labeling reagents. Specifically, the bromoacetamide moiety is known to react with the sulfhydryl groups of cysteine residues in proteins under mild conditions. This specific reactivity allows for the targeted labeling of proteins for biochemical and cellular studies.

While direct studies on this compound as a chemical probe are not extensively documented, the principle is well-established with analogous compounds like 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide (BTFMA), which is used as a ¹⁹F-probe for NMR studies of proteins. sigmaaldrich.com The N-(3-methoxypropyl) group in the title compound could potentially serve to modulate the properties of such a probe, for example, by altering its solubility or cell permeability.

Table 3: Potential Applications in Chemical Biology

ApplicationTarget BiomoleculePurpose
Protein LabelingCysteine ResiduesStructural and functional studies
Enzyme InhibitionActive Site CysteinesMechanistic studies, drug development
BioconjugationThiol-containing moleculesCreation of targeted drug delivery systems

The development of such probes is crucial for understanding the intricate mechanisms of biological systems and for the discovery of new therapeutic agents.

Contributions to Specialty Chemical Production

In the realm of specialty chemicals, this compound can serve as a key starting material or intermediate for the synthesis of a variety of value-added products. These can include polymers, surfactants, and other materials with specific functional properties.

The bifunctional nature of the molecule allows for its incorporation into polymeric structures, where the amide and ether functionalities can influence the physical and chemical properties of the resulting material. For example, it could be used to introduce hydrophilic side chains into a polymer backbone.

Structural Elucidation and Mechanistic Characterization

Comprehensive Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-bromo-N-(3-methoxypropyl)acetamide, both ¹H NMR and ¹³C NMR would be utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₂-Br3.8 - 4.0Singlet2H
-NH-6.5 - 7.5Broad Singlet1H
-N-CH₂-3.3 - 3.5Triplet2H
-CH₂- (middle)1.8 - 2.0Quintet2H
-O-CH₂-3.4 - 3.6Triplet2H
-O-CH₃3.2 - 3.4Singlet3H

This interactive table presents predicted ¹H NMR data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying the different carbon environments within the molecule.

Carbon AtomExpected Chemical Shift (ppm)
C=O (Amide)165 - 170
-CH₂-Br25 - 35
-N-CH₂-38 - 42
-CH₂- (middle)28 - 32
-O-CH₂-68 - 72
-O-CH₃58 - 60

This interactive table presents predicted ¹³C NMR data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₂BrNO₂), the expected molecular weight is approximately 210.08 g/mol .

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. Common fragmentation patterns for this molecule would likely involve the cleavage of the amide bond, loss of the bromine atom, and fragmentation of the methoxypropyl side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3300 - 3500Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium
C-O Stretch (Ether)1050 - 1150Strong
C-Br Stretch500 - 600Medium-Strong

This interactive table presents predicted IR absorption bands.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of a compound's purity and the monitoring of the progress of a chemical reaction.

For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed. The choice of technique would depend on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for purity assessment. A UV detector would likely be used for detection, as the amide functional group exhibits some UV absorbance.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could be used for purity analysis. A polar capillary column would likely be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

These chromatographic techniques are also invaluable for reaction monitoring. By taking aliquots from a reaction mixture at different time points and analyzing them, one can track the consumption of reactants and the formation of the product, this compound, thus allowing for the optimization of reaction conditions.

In-depth Mechanistic Studies through Kinetic and Isotopic Labeling Experiments

Understanding the reaction mechanism of this compound in various chemical transformations is crucial for controlling reaction outcomes and developing new synthetic methodologies. While specific mechanistic studies on this compound are not readily found in the literature, the following experimental approaches would be appropriate for such investigations.

Kinetic Studies: By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, the rate law for a particular reaction involving this compound can be determined. This provides valuable insights into the molecularity of the rate-determining step of the reaction. For example, in a nucleophilic substitution reaction where the bromine atom is displaced, kinetic studies could help to distinguish between an Sₙ1 and an Sₙ2 mechanism.

Isotopic Labeling Experiments: The use of isotopically labeled reactants can provide definitive evidence for proposed reaction mechanisms. For instance, to study the mechanism of a reaction involving the cleavage of the C-Br bond, one could synthesize this compound with a heavy isotope of carbon (¹³C) or bromine (⁸²Br). By tracing the position of the isotope in the products, the specific bonds that are broken and formed during the reaction can be identified. Similarly, deuterium (B1214612) labeling in the methoxypropyl chain could be used to probe for any involvement of this part of the molecule in the reaction mechanism.

Through the combined application of these spectroscopic, chromatographic, and mechanistic study techniques, a comprehensive understanding of the structure, purity, and reactivity of this compound can be achieved.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling of Reactivity and Conformation

No specific molecular modeling studies concerning the reactivity and conformation of 2-bromo-N-(3-methoxypropyl)acetamide have been found in the reviewed literature.

In general, molecular modeling techniques are employed to predict the three-dimensional structure of a molecule and its likely conformations. For a compound like this compound, such studies would typically involve quantum chemical calculations to determine stable geometries, bond lengths, and bond angles. Conformational analysis would identify low-energy shapes of the molecule, which is crucial for understanding its potential interactions with biological targets. Reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), can also be calculated to provide insights into the molecule's chemical stability and reactivity. For instance, a smaller HOMO-LUMO gap can suggest higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Biological Activities

There are no published Quantitative Structure-Activity Relationship (QSAR) studies specifically deriving models for the biological activities of this compound.

QSAR studies are a common approach in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkg.ac.rs For a set of molecules including this compound, a QSAR model would be developed by calculating various molecular descriptors (e.g., physicochemical, topological, and electronic properties). These descriptors would then be correlated with experimentally determined biological activities using statistical methods like multiple linear regression. nih.govkg.ac.rs A predictive QSAR model could then be used to estimate the activity of new, unsynthesized analogs.

Theoretical Predictions of Reaction Mechanisms and Transition States

Specific theoretical predictions of reaction mechanisms and transition states involving this compound were not found in the available literature.

Computational chemistry methods, particularly density functional theory (DFT), are often used to investigate the mechanisms of chemical reactions at a molecular level. For this compound, theoretical studies could elucidate the pathways of its synthesis or degradation. Such studies would involve mapping the potential energy surface of a reaction, identifying intermediate structures, and calculating the energies of transition states. This information is valuable for understanding reaction kinetics and for optimizing reaction conditions. For example, studies on related N-bromoacetamides have explored their reaction mechanisms, such as free radical versus ionic pathways in addition reactions. researchgate.net

Docking Studies to Investigate Potential Biological Target Interactions

No specific molecular docking studies investigating the potential biological target interactions of this compound have been reported in the searched scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgnih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to a specific protein target. The process involves generating various possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The results of docking studies can provide hypotheses about the mechanism of action of a compound and guide the design of more potent analogs. semanticscholar.orgnih.gov Studies on other acetamide (B32628) derivatives have successfully used docking to explore interactions with targets like enzymes involved in neurodegenerative diseases. semanticscholar.org

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy or Specificity

The core structure of 2-bromo-N-(3-methoxypropyl)acetamide offers a versatile scaffold for chemical modification. The future of this research lies in the rational design of next-generation analogues, where specific structural changes are made to enhance a desired biological effect or to improve selectivity for a particular molecular target. This approach moves beyond random screening to a more targeted, hypothesis-driven process.

Key strategies in the rational design of acetamide (B32628) derivatives include:

Structure-Activity Relationship (SAR) Studies: By systematically altering parts of the molecule—such as the N-alkyl chain (3-methoxypropyl), the acetyl group, or by substituting the bromine atom—researchers can determine which chemical features are essential for activity. For example, in a study on related acetamide derivatives designed as potential inhibitors for butyrylcholinesterase (BChE), it was found that increasing the number of methyl groups on an aromatic ring substituent was beneficial for improving inhibitory activity. google.com

Computational Modeling: Techniques like molecular docking can predict how a molecule will bind to the active site of a target protein. This allows for the in silico screening of virtual compounds before committing to their chemical synthesis. Docking studies have been used to confirm the binding modes of acetamide derivatives to the catalytic and peripheral anionic sites of the BChE active site, guiding the design of more potent inhibitors. google.com

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, potentially improving the compound's pharmacokinetic profile or reducing off-target effects.

Future research will likely focus on creating libraries of analogues based on these principles to optimize compounds for specific biological functions.

Table 1: Potential Structural Modifications and Their Rationale

Molecular Segment to Modify Example Modification Rationale for Enhanced Efficacy/Specificity
N-Alkyl Chain Varying chain length or introducing cyclic structures To optimize hydrophobic/hydrophilic balance and improve binding pocket fit.
Methoxy Group Replacement with other ethers or hydroxyl groups To alter hydrogen bonding capabilities and metabolic stability.
Bromoacetyl Group Substitution of bromine with other halogens (Cl, I) To modulate the reactivity of the electrophilic carbon center.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound and Its Derivatives

While the initial applications of acetamide derivatives are varied, ongoing research is uncovering new and exciting potential therapeutic uses. The exploration of novel biological targets is a key frontier, driven by the need for new treatments for a range of diseases.

Emerging research on related acetamide compounds suggests several promising areas for future investigation:

Neurodegenerative Diseases: Acetamide derivatives have been designed and synthesized as selective inhibitors of butyrylcholinesterase (BChE), a significant target in the treatment of Alzheimer's disease. google.com One potent derivative demonstrated an IC₅₀ value of 3.94 µM, suggesting that analogues of this compound could be screened for similar neuroprotective activities. google.com

Metabolic Disorders: A study involving a complex acetamide derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] google.comprecisepeg.comthiazin-2-yl)-1-(2-bromophenyl) acetamide, identified it as a potential antidiabetic agent. nih.gov This compound was shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, with IC₅₀ values of 5.17 µM and 18.82 µM, respectively. nih.gov This opens the possibility of developing acetamide-based drugs for conditions like type 2 diabetes.

Inflammatory and Oxidative Stress-Related Conditions: Several studies have reported the synthesis of acetamide derivatives with antioxidant and anti-inflammatory properties. nih.govacs.org These compounds are evaluated for their ability to scavenge free radicals and reduce the production of inflammatory mediators like nitric oxide (NO) in cellular models. nih.gov This suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial Agents: The broad chemical diversity of amides has led to their investigation as antimicrobial agents. Studies on related N-arylcinnamamides have shown submicromolar activity against clinically relevant bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov This indicates that bromoacetamide structures could be a promising starting point for developing new antibiotics.

Table 2: Potential Biological Targets for Acetamide Derivatives

Biological Target Therapeutic Area Research Finding for Related Compounds
Butyrylcholinesterase (BChE) Alzheimer's Disease A derivative showed potent inhibition with an IC₅₀ of 3.94 µM. google.com
α-Glucosidase & α-Amylase Type 2 Diabetes A derivative inhibited these enzymes with IC₅₀ values of 5.17 µM and 18.82 µM. nih.gov
Cyclooxygenase (COX) Enzymes Inflammation & Pain Acetamide derivatives are reviewed as selective COX-II inhibitors. google.com

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of "green chemistry" are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on this compound and its analogues will likely focus on developing more sustainable synthetic methods.

Conventional amide synthesis often involves harsh reagents and organic solvents. However, research into related amide compounds has highlighted several eco-friendly alternatives:

Microwave-Assisted Synthesis: The use of microwave radiation can dramatically shorten reaction times and increase product yields. In the synthesis of ethenzamide, a related amide, microwave-assisted reactions in solvent-free conditions achieved a 92% yield in just 90 seconds. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in water reduces the use of volatile organic compounds (VOCs). The solvent-free synthesis of ethenzamide at 80 °C yielded 79% of the product in 15 minutes. nih.gov

Phase-Transfer Catalysis (PTC): PTCs facilitate reactions between reagents that are in different phases (e.g., solid-liquid), often allowing the use of water instead of organic solvents and enabling milder reaction conditions. nih.gov

Ultrasonic Conditions: Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. High yields (95%) for ethenzamide synthesis were achieved in 10 minutes under ultrasonic conditions. nih.gov

These green approaches offer significant advantages over traditional methods, providing pathways for more efficient and environmentally responsible production of acetamide-based compounds.

Table 3: Comparison of Synthetic Methods for Amide Synthesis

Method Conditions Key Advantages
Conventional Heating Organic solvents, hours of reaction time Well-established procedures.
Microwave-Assisted Solvent-free or water, 90 seconds to 2 minutes Drastically reduced reaction time, high yields. nih.gov
Ultrasonic-Assisted Water as solvent, ~10 minutes High efficiency, low energy consumption. nih.gov

Integration into Advanced Functional Materials or Nanotechnology Applications

The chemical properties of this compound, particularly the reactive bromoacetyl group, make it and its derivatives attractive candidates for applications beyond medicine, including materials science and nanotechnology.

The bromoacetyl moiety is a well-known sulfhydryl-reactive group. thermofisher.com It reacts selectively with thiol groups (–SH), such as those found in the amino acid cysteine, to form a stable thioether bond. acs.orgthermofisher.com This specific reactivity opens up numerous possibilities:

Functionalization of Surfaces and Polymers: Bromoacetyl-containing molecules can be used to covalently attach peptides, proteins, or other biomolecules to surfaces. google.comgoogle.com This could be used to create antimicrobial surfaces for medical devices or high-touch areas, where the attached molecule actively kills microbes. nih.govbromocointernational.comnih.gov Similarly, polymers can be functionalized to create new biomaterials for tissue engineering or other biomedical applications. google.com

Bioconjugation and Crosslinking: The bromoacetyl group can act as a linker to conjugate molecules together. precisepeg.com For instance, a bromoacetyl-modified peptide can be linked to a carrier protein to create immunogens for vaccine development or to other peptides to form cyclic structures with constrained conformations. google.comgoogle.com

Nanotechnology-Based Drug Delivery: Encapsulating therapeutic acetamide derivatives into nanocarriers like nanoparticles, liposomes, or micelles is a major area of future research. mdpi.commdpi.comfrontiersin.org Nanoparticle-based systems can improve the solubility of drugs, protect them from degradation, extend their circulation time in the bloodstream, and enable targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects. mdpi.comnih.gov

The integration of these compounds into advanced materials and nanomedicine platforms represents a significant growth area, leveraging the specific chemical reactivity of the haloacetamide group for sophisticated applications.

Table 4: Potential Applications in Materials and Nanotechnology

Application Area Method of Integration Potential Benefit
Antimicrobial Surfaces Covalent attachment to surfaces via the bromoacetyl group's reaction with thiols. google.comnih.gov Creates long-lasting, non-leaching antimicrobial properties on medical implants or common surfaces. bromocointernational.comnih.gov
Bioconjugation Using the bromoacetyl group as a chemical handle to link to proteins or other molecules. precisepeg.com Development of peptide-drug conjugates, vaccines, and diagnostic reagents. google.com
Drug Delivery Systems Encapsulation of acetamide derivatives within polymeric nanoparticles or liposomes. mdpi.commdpi.com Improved drug stability, targeted delivery to disease sites, and controlled release. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(3-methoxypropyl)acetamide, and how can reaction efficiency be quantified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using bromoacetyl bromide and 3-methoxypropylamine. Reaction efficiency is quantified using parameters like yield (%) and purity (HPLC). To optimize conditions, employ statistical Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example, a fractional factorial design can reduce the number of trials while identifying critical factors .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1H^1H- and 13C^{13}C-NMR, focusing on peaks for the methoxy group (~3.3 ppm) and bromoacetamide carbonyl (~170 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (theoretical: ~224.09 g/mol).
  • X-ray Crystallography : For crystalline derivatives, determine bond angles and stereochemistry .

Q. How can researchers evaluate the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and incubating at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t1/2t_{1/2}) using first-order kinetics. The bromoacetamide group is prone to hydrolysis under alkaline conditions, requiring inert storage (e.g., anhydrous solvents, nitrogen atmosphere) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways. For example:

  • Reaction Path Search : Identify transition states for nucleophilic substitution or cross-coupling reactions.
  • Energy Profiles : Compare activation energies for competing pathways (e.g., SN2 vs. elimination).
  • Machine Learning : Train models on existing bromoacetamide reaction data to predict optimal catalysts (e.g., Pd for Buchwald-Hartwig couplings).
  • Tools like ICReDD integrate computational and experimental data to accelerate discovery .

Q. How can contradictions in reported reaction yields for this compound be resolved?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare literature protocols for variables like solvent purity, catalyst loading, and reaction scale.
  • Reproducibility Testing : Replicate key studies under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Sensitivity Analysis : Use DoE to identify critical parameters (e.g., trace moisture in solvents) that may cause yield discrepancies.
  • Statistical Validation : Apply ANOVA to assess significance of observed differences .

Q. What strategies exist for detecting and quantifying related impurities in this compound?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted bromoacetyl bromide or dehalogenated derivatives).
  • Reference Standards : Synthesize and characterize known impurities (e.g., N-(3-methoxypropyl)acetamide) for calibration.
  • Limit Tests : Follow ICH guidelines (Q3A/B) for residual solvents and heavy metals using ICP-MS or GC .

Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates of bromine abstraction using deuterated vs. non-deuterated substrates.
  • EPR Spectroscopy : Detect radical intermediates (e.g., bromine radicals) using spin traps like DMPO.
  • Computational Modeling : Map potential energy surfaces for radical initiation and propagation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.